6-Bromo-7-chloropyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyridines. It contains two halogen substituents: bromine at the 6-position and chlorine at the 7-position of the pyrazolo ring. This compound is notable for its diverse applications in medicinal chemistry, particularly in the development of new pharmaceuticals.
The compound can be synthesized through various methods, primarily involving the bromination and chlorination of pyrazolo[1,5-a]pyridine. These reactions are typically carried out under controlled conditions to ensure the desired substitution pattern is achieved effectively .
6-Bromo-7-chloropyrazolo[1,5-a]pyridine is classified as a halogenated heterocyclic compound. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 6-Bromo-7-chloropyrazolo[1,5-a]pyridine commonly involves:
6-Bromo-7-chloropyrazolo[1,5-a]pyridine can undergo several types of chemical reactions:
The mechanism of action for 6-Bromo-7-chloropyrazolo[1,5-a]pyridine primarily involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, it modulates their activity, which can lead to various biological effects depending on the target molecule's nature .
6-Bromo-7-chloropyrazolo[1,5-a]pyridine has several significant applications:
Pyrazolo[1,5-a]pyridine represents a privileged bicyclic heterocyclic framework characterized by a fused five-membered pyrazole ring condensed with a six-membered pyridine ring. This architecture confers inherent electronic asymmetry and planar topology, enabling diverse non-covalent interactions with biological targets. Halogenation, particularly at the 6- and 7-positions, dramatically enhances molecular recognition capabilities. The 6-bromo-7-chloro derivative (molecular formula: C₇H₄BrClN₂) exhibits distinctive electronic polarization due to the synergistic electron-withdrawing effects of bromine (σₘ = 0.39) and chlorine (σₘ = 0.37) substituents. This polarization creates electron-deficient regions ideal for π-stacking interactions and halogen bonding, where bromine serves as an exceptional sigma-hole donor (Vₘₐₓ = 35 kcal/mol) [1]. The compound’s solid-state packing, evidenced by crystallographic studies, reveals directional halogen-halogen contacts (Br⋯Cl distance ≈ 3.4 Å) that stabilize molecular conformations relevant to protein binding. Additionally, these halogens function as synthetic handles for cross-coupling reactions, enabling rapid diversification into complex pharmacophores [8] [10].
Table 1: Physicochemical Properties of 6-Bromo-7-chloropyrazolo[1,5-a]pyridine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₇H₄BrClN₂ | High-resolution MS |
Molecular Weight | 231.48 g/mol | - |
Hydrogen Bond Donor Count | 0 | Computational Analysis |
Hydrogen Bond Acceptor Count | 2 | Computational Analysis |
Topological Polar Surface Area | 25.8 Ų | DFT Calculations |
SMILES Notation | C1=CC(=C(N2C1=CC=N2)Cl)Br | Canonical Representation |
InChIKey | QDFKAZLNLYFINQ-UHFFFAOYSA-N | Standard Identifier |
The synthetic exploration of pyrazolo[1,5-a]pyridines commenced in the mid-20th century with condensation-based approaches between aminopyrazoles and carbonyl electrophiles. Early methodologies suffered from regiochemical inconsistencies and harsh reaction conditions (e.g., refluxing acetic acid, 48h). A transformative advancement emerged through N-aminopyridinium ylide chemistry, enabling controlled annulation under mild conditions [2]. Contemporary synthetic paradigms emphasize atom-economical cycloadditions and catalytic C-H functionalization. For instance, Wang and colleagues (2024) demonstrated that (diacetoxyiodo)benzene (PIDA)-mediated oxidative [3+2] cycloadditions of N-aminopyridinium ylides with electron-deficient alkenes deliver multifunctionalized pyrazolo[1,5-a]pyridines in ≤86% yield within 3 hours at ambient temperature [2]. Parallel innovations include microwave-assisted cyclocondensations, reducing reaction times from hours to minutes while improving yields by 15-30% [5]. Medicinally, this scaffold has progressed from obscure heterocycles to core components of clinical agents. Notable examples include kinase inhibitors (e.g., Zanubrutinib derivatives) leveraging the scaffold’s ability to occupy ATP-binding pockets through complementary hydrogen bonding and hydrophobic interactions [5] [10].
Table 2: Evolution of Key Synthetic Methods for Pyrazolo[1,5-a]pyridines
Synthetic Methodology | Conditions | Yield Range | Advancement Timeline |
---|---|---|---|
Aminopyrazole-Carbonyl Condensation | Refluxing AcOH, 24-48h | 40-65% | 1950s-1980s |
N-Aminopyridinium Ylide Cyclization | PIDA, NMP, rt, 3h | 72-86% | 2017-Present |
β-Enaminone Cyclocondensation | Microwave, 150°C, 20 min | 85-95% | 2015-Present |
Metal-Catalyzed C-H Functionalization | Pd(OAc)₂, Ag₂CO₃, 100°C | 60-78% | 2018-Present |
The strategic incorporation of bromine and chlorine at positions 6 and 7 addresses multifactorial objectives in rational drug design. Sterically, these halogens occupy proximal but non-equivalent positions (6-position: steric contour ≈ 8.7 ų; 7-position: ≈ 9.2 ų), enabling simultaneous engagement with hydrophobic enzyme subpockets. Electronically, the electron-withdrawing effects lower the LUMO energy (-1.92 eV) by 0.35 eV compared to the non-halogenated scaffold, facilitating charge-transfer interactions with electron-rich biological nucleophiles. This electronic perturbation also enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation at the fused pyridine ring [8] [10]. Crucially, the bromine atom serves as a versatile synthetic linchpin for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), enabling late-stage diversification without scaffold degradation. This is exemplified in the synthesis of kinase inhibitors targeting dysregulated oncogenic pathways, where 6-bromo-7-chloro intermediates undergo selective arylation at C6 to generate potent AXL/c-MET inhibitors (IC₅₀ = 20-100 nM) [10]. The chlorine atom, while less reactive in cross-coupling, provides conformational restraint through intramolecular non-covalent interactions and enhances cell membrane permeability by increasing logP by 0.8 units [1] [3]. In mitochondrial targeting applications, analogous halogenated benzothiadiazines demonstrate 15-fold potency enhancements over non-halogenated parents, validating this substitution paradigm for bioactivity optimization [3].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1